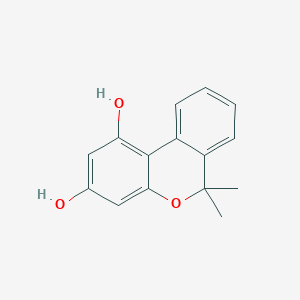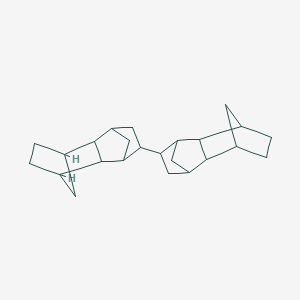
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a polycyclic hydrocarbon that has a rigid and compact structure, making it an ideal candidate for various applications.
Wirkmechanismus
The mechanism of action of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is not well understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can lead to changes in the conformation and function of these molecules, which can have downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- are still being studied. However, it has been shown to have potential as a drug target for various diseases, including cancer and infectious diseases. It has also been shown to have potential as a fluorescent probe for imaging biological systems, due to its unique physical and chemical properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is its unique physical and chemical properties, which make it an ideal candidate for various applications. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not well understood, which can make it challenging to study its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro-. One of the most promising areas of research is the development of new synthetic methods for obtaining this compound in larger quantities. Additionally, further studies are needed to understand its mechanism of action and its potential as a drug target and fluorescent probe for imaging biological systems. Finally, the development of novel materials and polymers based on this compound is an exciting area of research with potential applications in various fields.
Synthesemethoden
The synthesis of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with a dienophile. The resulting product is then subjected to a series of chemical reactions, including hydrogenation, to obtain the final product. Other methods, such as the Birch reduction and the Wurtz reaction, have also been used for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique physical and chemical properties. In organic chemistry, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. In biochemistry, it has been studied for its potential as a drug target and as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
15914-97-3 |
|---|---|
Produktname |
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- |
Molekularformel |
C24H34 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane |
InChI |
InChI=1S/C24H34/c1-3-13-5-11(1)21-15-7-17(19(9-15)23(13)21)18-8-16-10-20(18)24-14-4-2-12(6-14)22(16)24/h11-24H,1-10H2 |
InChI-Schlüssel |
ZPBGBMNKUPDPPW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
Kanonische SMILES |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
Synonyme |
Icosahydro-2,2'-bi[1,4:5,8-dimethanonaphthalene] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




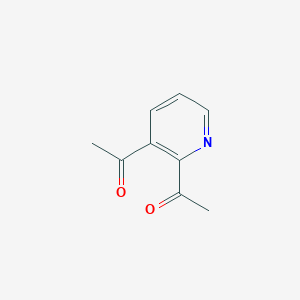
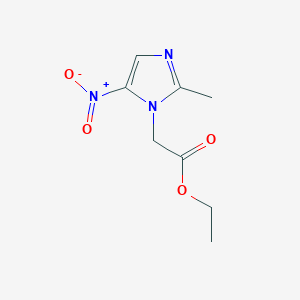

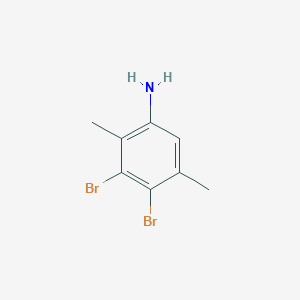
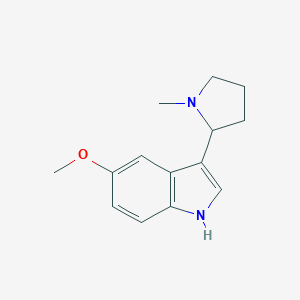
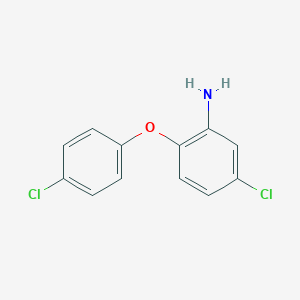
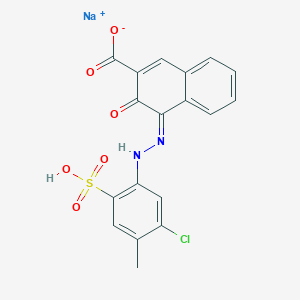
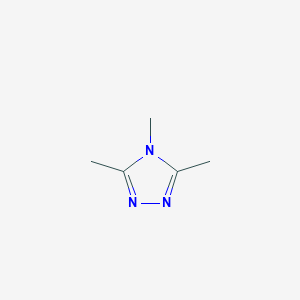
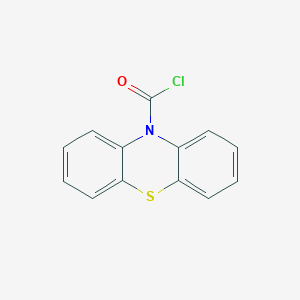
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)

